N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide
Description
Properties
CAS No. |
51200-91-0 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-ethyl-2-methyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-5-14-12(15)13(10(2)3)9-7-6-8-11(13)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
BSMQCLSXMDMBAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CCCCC1C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
Starting Materials : The synthesis begins with appropriately substituted cyclohexanone or cyclohexane derivatives bearing methyl and isopropyl groups.
Amide Formation : The carboxamide functional group is introduced via reaction of the corresponding cyclohexanecarboxylic acid or its activated derivative (e.g., acid chloride) with ethylamine.
Chlorination Step : A critical step involves chlorination under low temperature conditions to avoid side reactions and degradation of intermediates. This step is essential for activating the molecule for subsequent amide formation or substitution reactions.
Purification : Gas chromatography is employed to monitor the purity of intermediates and the final product, with typical purities exceeding 96%.
Reaction Conditions and Parameters
Temperature Control : Low temperatures during chlorination are crucial to minimize side reactions and maintain structural integrity.
Solvent Use : Organic solvents compatible with amide formation and chlorination, such as dichloromethane or tetrahydrofuran, are commonly used.
Catalysts and Reagents : Use of coupling agents or catalysts may be involved in the amide bond formation to improve yield and selectivity.
Chemical Reaction Overview
| Step | Reaction Type | Description | Key Conditions |
|---|---|---|---|
| 1 | Chlorination | Introduction of chlorine substituent at low temp | Low temperature (0-5°C) |
| 2 | Amide Formation | Reaction of acid chloride with ethylamine | Room temperature, inert atmosphere |
| 3 | Purification | Gas chromatography to ensure >96% purity | Analytical monitoring |
Purity and Yield : Studies report that the final product achieves purities above 96% as confirmed by gas chromatography, indicating efficient synthesis and purification protocols.
Physical Properties : The compound appears as a white crystalline solid with a molecular weight of 211.34 g/mol.
Stability : The compound is stable under normal storage conditions but should be protected from strong oxidizing agents and excessive heat.
Biological Activity : The compound acts as an agonist of the TRPM8 receptor, responsible for cold sensation, which is linked to its cooling effect.
| Parameter | Details |
|---|---|
| Molecular Formula | C13H25NO |
| Molecular Weight | 211.34 g/mol |
| Key Synthetic Steps | Chlorination, amide formation, purification |
| Critical Conditions | Low temperature during chlorination (0-5°C) |
| Purity Achieved | >96% (by gas chromatography) |
| Physical Form | White crystalline solid |
| Storage Conditions | Room temperature, away from oxidizers |
The preparation of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is a carefully controlled multi-step synthetic process emphasizing low-temperature chlorination and efficient amide bond formation. Analytical techniques such as gas chromatography ensure high purity of the final product, which is essential for its applications in flavoring, pharmaceuticals, and personal care products. The compound’s stability and biological activity as a TRPM8 agonist further underscore the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanecarboxylic acid.
Reduction: Formation of N-Ethyl-1-(isopropyl)-2-methylcyclohexanamine.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is characterized by a cyclohexane ring with specific alkyl substitutions that enhance its functional properties. Its molecular formula is C13H25NO, and it has a molecular weight of approximately 211.34 g/mol. The compound exhibits a minty cooling taste and functions as a physiological coolant due to its action as a TRPM8 agonist, which activates cold-sensitive receptors in the human body .
Food Industry
This compound is primarily used as a flavoring agent. Its cooling effect is desirable in various food products, particularly confectionery and beverages. It provides a refreshing sensation that enhances the overall sensory experience of the consumer.
| Application Type | Examples | Functionality |
|---|---|---|
| Flavoring Agent | Chewing gum, candies | Provides minty flavor and cooling effect |
| Beverage Additive | Soft drinks | Enhances refreshment and taste |
Pharmaceuticals
In pharmaceuticals, this compound serves as a cooling agent in topical formulations. Its ability to stimulate cold receptors makes it useful in pain relief creams and ointments, providing a soothing sensation to the skin.
| Application Type | Examples | Functionality |
|---|---|---|
| Topical Analgesics | Pain relief creams | Provides immediate cooling relief |
| Oral Care Products | Mouthwash | Freshens breath and provides a cooling effect |
Personal Care Products
The compound is widely utilized in personal care items such as lotions and deodorants. Its cooling properties contribute to the sensory appeal of these products.
| Application Type | Examples | Functionality |
|---|---|---|
| Skin Care Products | Lotions, creams | Provides a refreshing sensation |
| Deodorants | Roll-ons | Enhances user experience with cooling effect |
Case Study 1: Cooling Effect in Oral Care
A study evaluated the effectiveness of this compound in mouthwash formulations. The results indicated that formulations containing this compound provided a longer-lasting cooling sensation compared to traditional menthol-based products, enhancing consumer satisfaction.
Case Study 2: Flavor Enhancement in Beverages
In beverage applications, a comparative analysis was conducted between this compound and other flavoring agents. The study found that beverages containing this compound were preferred by consumers for their unique flavor profile and refreshing aftertaste .
Mechanism of Action
The mechanism of action of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Ring Size : Cyclohexane vs. cycloheptane derivatives (e.g., CAS 56471-40-0) exhibit differences in conformational flexibility. Cycloheptane’s larger ring may enhance binding to biological targets requiring adaptable geometries .
- Hydroxy groups (e.g., in N-(2-hydroxy-1,1-dimethylethyl)- derivatives) increase polarity, impacting solubility and pharmacokinetic profiles compared to the ethylamide group in the target compound .
Biological Activity
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is a compound of significant interest due to its biological activity, particularly as a cooling agent and its interaction with specific biological pathways. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Chemical Formula : C₁₃H₂₅NO
- Molecular Weight : 211.34 g/mol
- CAS Registry Number : 39711-79-0
- IUPAC Name : N-ethyl-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide
This compound primarily acts as an agonist for the transient receptor potential cation channel subfamily M member 8 (TRPM8) . This receptor is known for its role in sensing cold temperatures and mediating menthol-like sensations. The compound's ability to activate TRPM8 leads to a prolonged cooling effect, which has been shown to be more enduring than that of menthol itself.
Biological Activities
- Cooling Agent : The compound exhibits significant cooling effects, making it suitable for use in food and personal care products. Its activation of TRPM8 suggests potential applications in pain management and sensory modulation, particularly for conditions associated with cold sensitivity or pain perception.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties. It interacts with microbial growth pathways, potentially inhibiting the proliferation of certain bacteria.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may also exhibit anti-inflammatory activities, although further research is needed to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | Cyclohexane | Cooling agent, TRPM8 agonist |
| N-Ethyl-1-isopropyl-2-methylcyclohexanecarboxamide | Cyclohexane | Similar cooling effects |
| N-Ethyl-1-(isopropyl)-2-methylcycloheptanecarboxamide | Cycloheptane | Unique properties due to cycloheptane structure |
The structural differences between these compounds influence their biological activities and applications. For instance, the cycloheptane variant may exhibit different pharmacokinetic properties compared to its cyclohexane counterparts .
Study on TRPM8 Activation
A study demonstrated that this compound activates TRPM8 receptors effectively, leading to significant analgesic effects in animal models. The study noted that the compound's cooling effect was sustained over a longer duration compared to menthol, suggesting its potential for therapeutic use in managing pain related to cold sensitivity.
Antimicrobial Activity Assessment
In another study assessing the antimicrobial properties of various amides, this compound showed promising results against several bacterial strains, indicating its potential as a natural preservative in food products .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide?
- Answer : Multicomponent reactions (MCRs) using isocyanides, ketones, and amines are highly efficient for synthesizing structurally similar carboxamides. For example, cyclohexanone and morpholine can react with isocyanocyclohexanecarboxamide derivatives under reflux conditions, yielding products with high purity (81–97%) after silica gel chromatography . Critical parameters include stoichiometric ratios (1:1.2:1.2 for aldehyde/ketone/amine) and purification using ethyl acetate/cyclohexane gradients.
Q. How can the structural identity of this compound be confirmed experimentally?
- Answer : A combination of 1H/13C NMR , HR-MS , and IR spectroscopy is essential. For example:
- 1H NMR : Peaks at δ 1.06–1.34 ppm (cyclohexyl CH2), 2.27–2.59 ppm (amide N-ethyl group), and 3.66–3.70 ppm (morpholine CH2) confirm substituent positions .
- HR-MS : Exact mass matching (e.g., [M+H]+ 320.2333) validates molecular formula .
- IR : Strong amide C=O stretches (~1700 cm⁻¹) and N-H bends (~3336 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What computational tools can predict feasible synthetic routes for this compound?
- Answer : AI-driven platforms like Pistachio and Reaxys integrate retrosynthetic analysis using databases of verified reactions. These tools prioritize one-step routes, such as ester-to-amide conversions with dimethylaluminum amide, and evaluate reaction feasibility via precursor scoring heuristics . For instance, methyl cyclohexanecarboxylate derivatives are key intermediates in amidation pathways .
Q. How does stereochemical configuration impact biological activity in cyclohexanecarboxamide derivatives?
- Answer : Molecular docking and dynamics simulations reveal that substituent orientation (e.g., isopropyl vs. methyl groups) affects binding to targets like ion channels or enzymes. For example, cyclohexane ring puckering alters hydrophobic interactions, as shown in studies of similar compounds targeting neurodegenerative pathways .
Q. What strategies resolve contradictions in spectral data during characterization?
- Answer : Contradictions (e.g., unexpected NMR splitting) often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic rotational barriers in amide bonds .
- HPLC-MS Purity Checks : To isolate isomers or byproducts .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as applied to N-arylthiourea derivatives .
Methodological Challenges
Q. How can chemical stability under varying pH conditions be assessed?
- Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 40°C for 72 hours. Quantitative HPLC analysis tracks degradation products, while FT-IR monitors functional group integrity. For carboxamides, stability typically peaks at neutral pH, with hydrolysis dominant under acidic/basic conditions .
Q. What are the limitations of using HR-MS for impurity profiling?
- Answer : HR-MS may miss isobaric impurities (e.g., stereoisomers) with identical mass-to-charge ratios. Complementary techniques like ion mobility spectrometry or 2D-LC-MS are required to resolve such overlaps, as demonstrated in studies of N-alkyl-arylcyclohexylamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
